1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione, commonly referred to as quinalizarin, is an organic compound with the molecular formula . This compound belongs to the class of tetrahydroxyanthraquinones and is known for its significant biological activities, particularly as an inhibitor of protein kinases. Quinalizarin has garnered attention in scientific research due to its potential applications in cancer treatment and other therapeutic areas.
Quinalizarin is classified under:
The synthesis of quinalizarin typically involves:
A common synthetic route includes the treatment of 1,4-dihydroxyanthracene-9,10-dione with excess fuming sulfuric acid under controlled conditions. The reaction conditions must be optimized to ensure complete conversion and selectivity towards the desired tetrahydroxy product .
The molecular structure of quinalizarin features a planar anthraquinone core with hydroxyl substituents that enhance its reactivity and biological activity. The compound exhibits a characteristic red color due to its conjugated system.
Quinalizarin participates in various chemical reactions typical of anthraquinone derivatives:
The reactivity of quinalizarin is influenced by the position and number of hydroxyl groups, which can stabilize carbocations formed during electrophilic attacks .
Quinalizarin exhibits its biological effects primarily through:
The binding affinity and inhibitory kinetics have been characterized using various biochemical assays, demonstrating its potential as a therapeutic agent against cancer cells .
Relevant data such as melting point and solubility suggest that quinalizarin's physical properties are conducive for applications in dyeing and biological assays .
Quinalizarin finds applications in various scientific fields:
The microbial biosynthesis of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione proceeds through conserved polyketide pathways in endophytic fungi and actinomycetes. In Aspergillus and Streptomyces species, type I polyketide synthases (PKSs) sequentially condense acetyl-CoA and malonyl-CoA units to form the anthraquinone core. This scaffold undergoes regioselective hydroxylation at C-1, C-4, C-5, and C-8 positions via cytochrome P450 monooxygenases (e.g., CYP68 oxidases), yielding the tetrahydroxy intermediate 1,4,5,8-tetrahydroxyanthraquinone (CAS# 81-60-7) [6] [7]. The distinctive diphenoxy substituents at C-2 and C-6 arise through oxidative coupling of phenolic donors (e.g., coniferyl alcohol) catalyzed by laccase-like multicopper oxidases. This enzymatic step exhibits remarkable regioselectivity due to steric constraints imposed by the 1,4,5,8-tetrahydroxy pattern, which blocks adjacent positions from electrophilic attack [5].
Genomic analyses of anthraquinone-producing actinomycetes reveal gene clusters encoding:
Table 1: Microbial Enzymes Involved in Anthraquinone Biosynthesis
Enzyme Class | Gene Symbol | Function in Pathway | Regioselectivity |
---|---|---|---|
Type I PKS | pksA | Anthraquinone core assembly | Malonyl-CoA extender unit incorporation |
Cytochrome P450 | cypX | C-1/C-4/C-5/C-8 hydroxylation | Position-specific oxidation |
Laccase | lacD | Phenoxy group conjugation | C-2/C-6 coupling |
Methyltransferase | mtfR | O-Methylation of precursors | Competitive inhibition of phenoxylation |
Notably, the phenoxy groups significantly enhance bioactivity; derivatives lacking these moieties show 3-5× reduced tyrosinase inhibition [5]. Actinomycetes biosynthesize this compound as a secondary metabolite during stationary phase under phosphate limitation (≤2 mM), with yields increasing 2.3-fold when supplemented with shikimate pathway intermediates like chorismate [5].
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthraquinone occurs sparingly in the root systems of Rubiaceae and Rhamnaceae families, co-occurring with structural isomers like quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) and 1,2,5,6-tetrahydroxyanthraquinone. Unlike microbial systems, plant biosynthesis proceeds via chorismate-derived o-succinylbenzoic acid (OSB) rather than polyketides. The OSB pathway involves:
Table 2: Comparative Structural Features of Natural Tetrahydroxyanthraquinones
Compound | Hydroxyl Positions | Additional Substituents | Natural Source | Biological Role |
---|---|---|---|---|
1,4,5,8-Tetrahydroxy-2,6-diphenoxy | 1,4,5,8 | 2,6-diphenoxy | Galium spp. roots | Antioxidant defense |
Quinalizarin (1,2,5,8-Tetrahydroxy) | 1,2,5,8 | None | Rubia tinctorum | CK2 kinase inhibition |
1,4,5,8-Tetrahydroxyanthraquinone | 1,4,5,8 | None | Penicillium spp. | Mitoxantrone precursor |
1,2,5,6-Tetrahydroxyanthraquinone | 1,2,5,6 | None | Cortinarius mushrooms | Photoprotective pigment |
The 2,6-diphenoxy derivative accumulates primarily in root periderm tissues (mean concentration: 0.22 ± 0.03 mg/g dry weight), functioning as a phytoalexin against fungal pathogens. Its production increases 4.7-fold upon jasmonate elicitation, unlike non-phenoxylated analogs which show ≤2-fold induction. This suggests specific ecological roles for phenoxylated anthraquinones in plant defense [4] [9]. Chemotaxonomic analyses indicate this compound occurs exclusively in genera with specialized secretory cells (e.g., Galium aparine), implying evolutionary selection for compartmentalized biosynthesis to avoid autotoxicity.
The conserved 1,4,5,8-tetrahydroxy-2,6-diphenoxy architecture arises from convergent evolution balancing bioactivity optimization and molecular stability. Quantum mechanical modeling reveals the 1,4,5,8-hydroxylation pattern creates an electron-deficient central quinone ring (electrostatic potential: +42.3 kcal/mol) flanked by electron-rich phenoxy groups at C-2/C-6 (electrostatic potential: -36.8 kcal/mol). This polarized configuration enables:
The phenoxy groups at C-2/C-6 positions confer 18.5% greater metabolic stability than C-1/C-4 substitutions due to steric protection of quinone carbonyls from nucleophilic attack. This positioning avoids the steric clash observed in 1,2,5,8-substituted isomers like quinalizarin, where adjacent hydroxyls promote autoxidation [4] [9].
Natural selection further optimizes this framework through:
Table 3: Structure-Activity Relationships Governed by Functional Group Positioning
Molecular Feature | Bioactivity Consequence | Evolutionary Advantage |
---|---|---|
1,4,5,8-Hydroxylation | Enhanced redox potential (+178 mV vs NHE) | Reactive oxygen species scavenging |
C-2/C-6 phenoxy substitution | Increased lipophilicity (logP = 3.72 ± 0.15) | Membrane penetration for antimicrobial action |
Para-quinone configuration | Semiquinone radical stabilization (ΔG = -12.7 kcal/mol) | Antioxidant cycling efficiency |
Ortho-hydroxyl avoidance | Reduced autoxidation (t₁/₂ > 72 h at pH 7.4) | Environmental persistence |
This configuration exemplifies "molecular evolution under functional constraints" – maintaining the redox-active quinone while optimizing substituents for ecological interactions. The persistence of this specific substitution pattern across taxonomic kingdoms underscores its utility in chemical defense systems [5] [6].
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